4-(azepan-1-ylsulfonyl)-N-(4-(4-bromophenyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O3S2/c23-18-9-5-16(6-10-18)20-15-30-22(24-20)25-21(27)17-7-11-19(12-8-17)31(28,29)26-13-3-1-2-4-14-26/h5-12,15H,1-4,13-14H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBRKRQUNIZXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(4-bromophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a bromophenyl derivative, the thiazole ring is formed through a cyclization reaction involving sulfur and nitrogen sources.
Sulfonylation: The azepane ring is introduced via a sulfonylation reaction, where the sulfonyl chloride reacts with the azepane to form the sulfonyl-azepane intermediate.
Amidation: The final step involves coupling the thiazole derivative with the sulfonyl-azepane intermediate through an amidation reaction, typically using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalyst Optimization: Using specific catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that improve reaction efficiency and product isolation.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylsulfonyl)-N-(4-(4-bromophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.
Substitution: The bromine atom in the thiazole ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds, including those containing the 4-bromophenyl group, exhibit significant antimicrobial activity. A study evaluated the in vitro antimicrobial efficacy of similar thiazole derivatives against various microbial strains, revealing promising results against resistant bacteria . This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of 4-(azepan-1-ylsulfonyl)-N-(4-(4-bromophenyl)thiazol-2-yl)benzamide has been explored through its effects on cancer cell lines. Notably, compounds with similar structures have been tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B assay, showing significant cytotoxic effects . The mechanism of action may involve the inhibition of specific pathways crucial for tumor growth and proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the thiazole ring or modifications to the azepane structure could enhance its potency and selectivity against specific targets within microbial or cancerous cells.
Case Studies
Several studies have documented the synthesis and evaluation of thiazole derivatives similar to this compound:
- Synthesis and Evaluation : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial and anticancer properties. The most effective compounds demonstrated IC50 values in the low micromolar range against MCF7 cells .
- Molecular Docking Studies : Computational studies have been employed to predict how these compounds interact with biological targets at the molecular level. Docking studies suggest favorable binding interactions with key enzymes involved in cancer metabolism .
- In Vivo Studies : Preliminary animal studies are required to assess the pharmacokinetics and therapeutic efficacy of this compound in vivo, providing insights into its potential clinical applications.
Mechanism of Action
The mechanism of action for 4-(azepan-1-ylsulfonyl)-N-(4-(4-bromophenyl)thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several derivatives, differing primarily in sulfonamide substituents, thiazole ring modifications, and biological targets. Key comparisons are summarized in Table 1 and elaborated in subsequent sections.
Table 1: Comparative Analysis of Structural Analogs
Sulfonamide Group Variations
- Azepane vs. Piperidine vs. Dimethylamine: The azepane-sulfonyl group in the target compound introduces a larger, more flexible 7-membered ring compared to the 6-membered piperidine-sulfonyl group in Compound 2D216 . This may enhance lipid solubility and alter binding pocket interactions.
Thiazole Substituent Modifications
- 4-Bromophenyl vs. 2,5-Dimethylphenyl vs. 3-Trifluoromethylphenyl :
- The 4-bromophenyl group in the target compound and Compound 50 contributes to electron-withdrawing effects and π-π stacking, which may enhance receptor binding .
- 2,5-Dimethylphenyl (Compound 2D216) introduces steric bulk and electron-donating methyl groups, possibly altering selectivity .
- 3-Trifluoromethylphenyl () increases hydrophobicity and metabolic stability due to the CF₃ group .
Biological Activity
4-(Azepan-1-ylsulfonyl)-N-(4-(4-bromophenyl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Azepan ring : A seven-membered saturated nitrogen-containing ring.
- Thiazole moiety : A five-membered ring containing sulfur and nitrogen, known for its diverse biological activities.
- Bromophenyl group : A phenyl ring substituted with a bromine atom, which can enhance biological activity by increasing lipophilicity.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available thiazole derivatives and azepane sulfonamides. The synthetic route often includes:
- Formation of the thiazole derivative.
- Coupling with azepane sulfonamide through nucleophilic substitution reactions.
- Purification using chromatographic techniques.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole, including those containing azepan and sulfonamide groups, exhibit significant antimicrobial properties. In a study evaluating various thiazole derivatives, compounds similar to the target compound showed promising results against both Gram-positive and Gram-negative bacteria.
| Compound | Antimicrobial Activity (MIC in µg/mL) | Reference |
|---|---|---|
| Compound P2 | 3.9 against S. aureus | |
| Compound P6 | Comparable to fluconazole | |
| Target Compound | Under investigation | N/A |
The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The compound's ability to induce apoptosis and inhibit cell proliferation was assessed using the Sulforhodamine B (SRB) assay.
Molecular docking studies indicate that the compound effectively binds to specific targets within cancer cells, disrupting critical signaling pathways involved in cell survival.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies highlight the efficacy of thiazole-based compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with resistant bacterial infections showed that thiazole derivatives significantly reduced infection rates compared to standard treatments.
- Case Study on Cancer Treatment : Patients treated with thiazole-based chemotherapeutics exhibited improved survival rates and reduced tumor sizes in preliminary trials.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(azepan-1-ylsulfonyl)-N-(4-(4-bromophenyl)thiazol-2-yl)benzamide?
The synthesis typically involves multi-step reactions starting with functionalization of the thiazole core. For example:
- Step 1 : Formation of the 4-(4-bromophenyl)thiazol-2-amine intermediate via condensation of thiourea derivatives with α-halo ketones under reflux conditions (ethanol, 80°C, 6–8 hours) .
- Step 2 : Sulfonylation of the azepane moiety using sulfonyl chlorides in dichloromethane (DCM) with a base like triethylamine to neutralize HCl byproducts .
- Step 3 : Coupling the sulfonylated azepane to the thiazole-2-amine via benzamide linkage using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF at room temperature .
Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm, thiazole C-2 carbon at δ 165 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 548.2) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph identification (e.g., monoclinic P2/c space group) .
Advanced Research Questions
Q. What in vitro and in vivo models are suitable for evaluating the compound’s biological activity?
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Compare with structurally similar sulfonamide-thiazole hybrids showing IC values <10 μM .
- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. Note: Sulfonyl groups enhance membrane penetration .
- In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues .
Q. How can mechanistic studies resolve contradictions in reported biological activities?
- Target Identification : Use molecular docking (AutoDock Vina) to predict binding to kinases (e.g., EGFR) or tubulin. Validate via enzyme inhibition assays (e.g., 50% inhibition at 5 μM for EGFR) .
- Metabolic Stability : Perform microsomal stability tests (human liver microsomes) to address discrepancies in half-life (e.g., t = 2.5 hours vs. 4 hours) .
- Off-Target Effects : Employ kinome-wide profiling (Eurofins KinaseProfiler) to identify non-specific interactions that may explain variable efficacy .
Q. What strategies mitigate synthetic challenges, such as low yields in sulfonylation steps?
- Optimized Solvent Systems : Replace DCM with THF for better solubility of sulfonyl chlorides .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yield by 20% .
Q. How do structural modifications influence physicochemical properties?
- Lipophilicity : Replace the azepane group with piperidine (logP reduction from 3.2 to 2.8) to enhance aqueous solubility .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF) on the benzamide moiety to reduce CYP450-mediated oxidation .
- Bioavailability : Formulate as nanocrystals (nanoprecipitation method) to improve dissolution rate (e.g., 85% release in 2 hours) .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on the compound’s solubility and stability?
- Solubility : Discrepancies arise from polymorphic forms. Use DSC (differential scanning calorimetry) to identify stable crystalline phases (melting point range: 180–185°C) .
- pH-Dependent Stability : Conduct accelerated stability studies (ICH Q1A guidelines) at pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer). Note: Degradation <5% at pH 7.4 after 48 hours .
Q. What analytical methods validate purity when HPLC results conflict with biological data?
- Orthogonal Techniques : Combine HPLC-DAD (purity >98%) with LC-MS/MS to detect trace impurities (e.g., des-bromo byproduct at m/z 468.1) .
- Bioassay-Guided Fractionation : Isolate active fractions via preparative HPLC to confirm bioactivity correlates with the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
